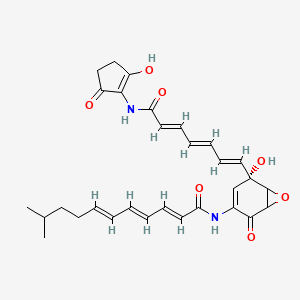

Manumycin E

Description

Properties

Molecular Formula |

C30H34N2O7 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide |

InChI |

InChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+/t28?,29?,30-/m0/s1 |

InChI Key |

VVOBNOKKAUOIJN-BZAPOFDNSA-N |

Isomeric SMILES |

CC(C)CC/C=C/C=C/C=C/C(=O)NC1=C[C@](C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |

Canonical SMILES |

CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |

Synonyms |

manumycin E |

Origin of Product |

United States |

Foundational & Exploratory

Manumycin E: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Manumycin E, a member of the manumycin class of antibiotics. It details its discovery from Streptomyces sp., outlines generalized protocols for its fermentation and isolation, and presents its known biological activities. Particular focus is given to its role as a farnesyltransferase inhibitor and its subsequent effects on the Ras signaling pathway, a critical target in oncology. This document consolidates available data to serve as a valuable resource for researchers interested in the therapeutic potential of this compound and related natural products.

Discovery and Producing Organism

This compound, along with its congeners Manumycin F and G, was first isolated from the culture broth of Streptomyces sp. strain WB-8376.[1] The discovery of these novel antibiotics expanded the manumycin family, a group of microbial metabolites known for their diverse biological activities. The producing organism, Streptomyces sp. WB-8376, is a filamentous bacterium belonging to the actinomycetes, a phylum renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics.

Fermentation and Production

Detailed fermentation protocols for the specific production of this compound from Streptomyces sp. WB-8376 are not extensively publicly available. However, based on general practices for the cultivation of Streptomyces for the production of manumycin-type compounds, a representative protocol can be outlined.

Culture Conditions

Optimization of culture conditions is critical for maximizing the yield of secondary metabolites. Key parameters include the composition of the fermentation medium, pH, temperature, and incubation time.

Table 1: Representative Fermentation Medium for Streptomyces sp.

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Glucose | 20-40 | Carbon Source |

| Soluble Starch | 10-20 | Carbon Source |

| Yeast Extract | 5-10 | Nitrogen and Growth Factor Source |

| Peptone | 5-10 | Nitrogen Source |

| CaCO₃ | 1-2 | pH Buffering |

| K₂HPO₄ | 0.5-1 | Phosphate Source |

| MgSO₄·7H₂O | 0.5-1 | Mineral Source |

| Trace Elements Solution | 1 mL | Provides essential micronutrients |

Note: This is a generalized medium. Optimization for Streptomyces sp. WB-8376 and this compound production would be required.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture of Streptomyces sp. WB-8376 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension from a stock culture. The seed culture is incubated at 28-30°C for 2-3 days on a rotary shaker (200-250 rpm).

-

Production Culture: The production medium (as described in Table 1) is inoculated with the seed culture (typically 5-10% v/v).

-

Incubation: The production culture is incubated at 28-30°C for 5-7 days with continuous agitation (200-250 rpm). The pH of the culture should be maintained between 6.8 and 7.2.

-

Monitoring: The production of this compound can be monitored throughout the fermentation process by taking samples of the culture broth and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.

Experimental Workflow: Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound.

Experimental Protocol: Extraction and Chromatography

-

Extraction: The fermentation broth is harvested and centrifuged to separate the supernatant from the mycelial cake. The supernatant is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing this compound, is collected and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Reversed-Phase HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. This step yields highly purified this compound.

Structure Elucidation

The structure of this compound was established using a combination of spectroscopic methods.[1] These techniques provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as carbonyls and hydroxyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework of the molecule.

-

Circular Dichroism (CD) Spectroscopy: The S configuration of the C-4 in the epoxycyclohexenone moiety was determined using the CD exciton chirality method.[1]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial effects and the ability to inhibit the farnesylation of the p21 ras protein.[1]

Antibacterial Activity

Table 2: Antibacterial Activity of Manumycin A (as a proxy for this compound)

| Bacterial Strain | MIC Range (µg/mL) |

|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 - 32 |

| Vancomycin-Resistant Enterococci (VRE) | 8 - 32 |

Source: Adapted from a study on Manumycin from a new Streptomyces strain. Note that these values are for Manumycin A and may differ for this compound.

Inhibition of Farnesyltransferase and Anti-cancer Potential

A key biological activity of the manumycin class of compounds is the inhibition of farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.

The Ras proteins are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. For Ras to be functional, it must be localized to the cell membrane, a process that requires the covalent attachment of a farnesyl pyrophosphate group, catalyzed by FTase.

References

Manumycin E: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manumycin E is a member of the manumycin family of antibiotics, a group of natural products primarily isolated from Streptomyces species. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. A key mechanism of action for many manumycin-type antibiotics is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making farnesyltransferase inhibitors like the manumycins promising candidates for therapeutic development.

This technical guide provides an in-depth overview of the chemical structure and stereochemistry of this compound, supplemented with available quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is a complex polyketide with the molecular formula C30H34N2O7.[1] Its systematic IUPAC name is (2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide. The structure features a central epoxycyclohexenone core, a polyunsaturated lower side chain terminating in a 2-amino-3-hydroxycyclopent-2-enone moiety, and an upper polyunsaturated acyl side chain.

General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H34N2O7 | [1] |

| Molecular Weight | 534.6 g/mol | |

| IUPAC Name | (2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide | |

| CAS Number | 156250-43-0 |

Stereochemistry

The complex structure of this compound contains several stereocenters, the precise three-dimensional arrangement of which is crucial for its biological activity. The stereochemistry of the epoxycyclohexenone moiety has been a focal point of investigation for the manumycin class of compounds.

For this compound, the absolute configuration at the C-4 position of the epoxycyclohexenone ring has been determined to be S.[1] This was established using the CD exciton chirality method. While the absolute configurations of the other stereocenters in this compound have not been explicitly reported in the reviewed literature, extensive stereochemical studies have been conducted on the closely related Manumycin A. For Manumycin A, the absolute configuration of the epoxycyclohexenone core has been determined as 4R, 5S, and 6R.[2] It is important to note that this configuration for Manumycin A differs at the C-4 position from what has been reported for this compound. The configuration of the remaining stereocenters in this compound requires further definitive experimental confirmation.

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry is a key tool for determining the elemental composition and fragmentation of molecules like this compound. In-source collision-induced dissociation (CID) experiments on related manumycin compounds have identified characteristic fragments. For manumycin-type structures, common fragments arise from the conserved lower polyketide chain attached to the C5N unit.[3]

Biological Activity

This compound exhibits a range of biological activities, characteristic of the manumycin family.

Antibacterial Activity

This compound is active against Gram-positive bacteria.[1] Specific minimum inhibitory concentration (MIC) values against various bacterial strains have not been detailed in the available literature.

Enzyme Inhibition

A significant aspect of the biological profile of the manumycin family is the inhibition of farnesyltransferase. This compound has been shown to have moderate inhibitory effects on the farnesylation of the p21 Ras protein.[1]

Cytotoxic Activity

This compound has demonstrated weak cytotoxic activity against the human colon tumor cell line HCT-116.[1]

Signaling Pathways

The manumycin class of antibiotics, through their inhibition of farnesyltransferase, can modulate critical intracellular signaling pathways that are often hyperactivated in cancer. The primary target is the Ras signaling cascade. Farnesylation is a critical post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their function. By inhibiting this process, manumycins can disrupt downstream signaling. Two of the major pathways affected are the Ras/Raf/ERK pathway and the PI3K/AKT pathway.

References

- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure of manumycin. III. Absolute configuration and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

Manumycin E: A Technical Guide to its Mechanism of Action as a Farnesyltransferase Inhibitor and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin A, a natural product isolated from Streptomyces parvulus, has been historically characterized as a potent inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins and other signaling molecules. This technical guide provides an in-depth analysis of the mechanism of action of Manumycin A, with a primary focus on its role as a competitive inhibitor of farnesyl pyrophosphate in the farnesylation process. While FTase inhibition is a significant aspect of its bioactivity, this document also explores the growing body of evidence suggesting that the cellular effects of Manumycin A are multifaceted, involving the inhibition of other key cellular targets such as thioredoxin reductase and modulation of the PI3K-AKT signaling pathway. This guide consolidates quantitative data on its inhibitory constants, summarizes detailed experimental protocols for assessing its activity, and provides visual representations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Introduction: The Role of Farnesyltransferase in Cellular Signaling

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the proper membrane localization and subsequent biological activity of numerous proteins involved in cell growth, proliferation, and survival.

The Ras family of small GTPases are prominent substrates of FTase.[1] Mutations leading to the constitutive activation of Ras are implicated in a significant percentage of human cancers, making the inhibition of Ras processing a compelling therapeutic strategy.[1] By preventing the farnesylation of Ras, farnesyltransferase inhibitors (FTIs) like Manumycin A block its translocation to the cell membrane, thereby abrogating its downstream signaling cascades, including the MAPK and PI3K-AKT pathways.[2]

Manumycin A: A Competitive Inhibitor of Farnesyltransferase

Manumycin A acts as a selective inhibitor of FTase by competing with the enzyme's natural substrate, farnesyl pyrophosphate (FPP).[1] This competitive inhibition prevents the transfer of the farnesyl group to Ras and other target proteins, thereby disrupting their function.

Quantitative Analysis of Farnesyltransferase Inhibition

The inhibitory potency of Manumycin A against farnesyltransferase has been determined in various studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.

| Parameter | Enzyme Source | Value | Reference |

| Ki | Rat Brain FTase | 1.2 µM | [3] |

| Ki | Human FTase | 4.40 µM (CI 3.68–5.25 µM) | [4][5] |

| Ki | C. elegans FTase | 3.16 µM (CI 2.43–4.31 µM) | [4][5] |

| IC50 | Human FTase | 58.03 µM | [4][5] |

| IC50 | C. elegans FTase | 45.96 µM | [4][5] |

Table 1: In Vitro Inhibitory Constants of Manumycin A against Farnesyltransferase.

Cellular Effects and Anti-proliferative Activity

The inhibitory effect of Manumycin A on farnesyltransferase translates to anti-proliferative and pro-apoptotic effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |

| MSTO-311H | Malignant Pleural Mesothelioma | 8.3 µM (48h) | [6] |

| H28 | Malignant Pleural Mesothelioma | 4.3 µM (48h) | [6] |

| LNCaP | Prostate Cancer | Not specified, but effective | [4][5] |

| HEK293 | Human Embryonic Kidney | Not specified, but effective | [4][5] |

| PC3 | Prostate Cancer | Not specified, but effective | [4][5] |

Table 2: IC50 Values of Manumycin A for Cell Viability in Various Cancer Cell Lines.

Beyond Farnesyltransferase: Alternative Mechanisms of Action

Recent research has revealed that the biological effects of Manumycin A are not solely attributable to FTase inhibition, especially at concentrations observed to be effective in cellular assays. Evidence points to at least two other significant mechanisms: the inhibition of thioredoxin reductase and the modulation of the PI3K-AKT signaling pathway.

Inhibition of Thioredoxin Reductase

Manumycin A is a potent and irreversible inhibitor of mammalian thioredoxin reductase-1 (TrxR-1), a key enzyme in maintaining cellular redox homeostasis.[7][8] Inhibition of TrxR-1 leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis.[7][8]

| Parameter | Enzyme | Value | Conditions | Reference |

| IC50 | Mammalian TrxR-1 | 272 nM | With preincubation | [7][8] |

| IC50 | Mammalian TrxR-1 | 1586 nM | Without preincubation | [7][8] |

Table 3: Inhibitory Potency of Manumycin A against Thioredoxin Reductase-1.

Modulation of the PI3K-AKT Signaling Pathway

Manumycin A has been shown to inhibit the PI3K-AKT signaling pathway in colorectal cancer cells.[9][10] This inhibition is associated with a decrease in the phosphorylation of both PI3K and AKT, leading to the induction of apoptosis.[9][10] This effect may be linked to the increased production of reactive oxygen species.[9][10]

Signaling Pathways and Experimental Workflows

Farnesyltransferase and the Ras Signaling Cascade

Caption: Farnesyltransferase signaling pathway and its inhibition by Manumycin A.

Multifaceted Mechanism of Manumycin A Action

Caption: Proposed multifaceted mechanisms of action for Manumycin A.

Experimental Workflow for Farnesyltransferase Inhibition Assay

Caption: General workflow for an in vitro farnesyltransferase inhibition assay.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)

This protocol is adapted from commercially available kits and published methodologies for a high-throughput, fluorimetric assay to determine the inhibitory activity of compounds against farnesyltransferase.[11][12]

Materials:

-

Purified recombinant farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Manumycin A stock solution in DMSO

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~550 nm

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of Manumycin A in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer at 2x the final desired concentration.

-

-

Assay Setup:

-

To each well of the microplate, add 25 µL of the Manumycin A dilution or vehicle control (assay buffer with DMSO).

-

Add 25 µL of the 2x FTase working solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.

-

-

Reaction Initiation:

-

Prepare a 2x substrate mix containing FPP and the dansylated peptide substrate in assay buffer.

-

Add 50 µL of the 2x substrate mix to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of Manumycin A.

-

Plot the reaction velocity as a function of the logarithm of the Manumycin A concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Cell-Based Ras Farnesylation Assay (Western Blot)

This protocol describes a method to assess the farnesylation status of Ras in cultured cells treated with Manumycin A by observing the electrophoretic mobility shift of the unprocessed protein.

Materials:

-

Cancer cell line of interest (e.g., with known Ras mutation)

-

Complete cell culture medium

-

Manumycin A

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 12-15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ras (specific for the isoform of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Manumycin A or vehicle (DMSO) for 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. Unfarnesylated Ras will migrate slower than its farnesylated counterpart.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

The appearance of a higher molecular weight band corresponding to unprocessed Ras in Manumycin A-treated samples indicates inhibition of farnesylation.

-

Conclusion

Manumycin A is a valuable tool for studying the biological consequences of farnesyltransferase inhibition. Its mechanism of action as a competitive inhibitor of FPP is well-established, and its ability to block Ras processing provides a clear rationale for its anti-cancer properties. However, a comprehensive understanding of its cellular effects must take into account its activity against other targets, most notably thioredoxin reductase, and its influence on signaling pathways such as PI3K-AKT. This multifaceted nature of Manumycin A's bioactivity underscores the complexity of its interactions within the cell and highlights the importance of considering off-target effects in drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Manumycin A and to explore the intricate network of signaling pathways it modulates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Manumycin A, Ras farnesyltransferase inhibitor (CAS 52665-74-4) | Abcam [abcam.com]

- 4. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]

- 5. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manumycin A induces apoptosis in malignant pleural mesothelioma through regulation of Sp1 and activation of the mitochondria-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide on the Biological Activity of Manumycin-Class Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antimicrobial Spectrum of Manumycin-Class Antibiotics

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for Manumycin E, the following table summarizes the reported antimicrobial activities of other members of the manumycin family, including Manumycin A, F, G, Nisamycin, and Alisamycin. This comparative data provides insight into the general antibiotic spectrum of this class of compounds. Manumycins E, F, and G are known to be active against Gram-positive bacteria.[1] Manumycin G also shows activity against Escherichia coli, but is largely ineffective against other Gram-negative bacteria and has no reported antifungal properties.[2] Similarly, Manumycin F exhibits activity against Gram-positive bacteria and Escherichia coli but is not effective against other Gram-negative bacteria or fungi.[3] Nisamycin and Alisamycin are reported to be active against both Gram-positive bacteria and fungi.[4][5] Manumycin A also possesses antibacterial and antifungal properties.[6]

| Manumycin Analogue | Test Organism | MIC (µg/mL) | Reference |

| Manumycin A | Data not publicly available | - | |

| This compound | Data not publicly available | - | |

| Manumycin F | Data not publicly available | - | |

| Manumycin G | Data not publicly available | - | |

| Nisamycin | Data not publicly available | - | |

| Alisamycin | Data not publicly available | - |

Disclaimer: Despite extensive literature searches, specific quantitative MIC values for this compound and a comprehensive, comparative dataset for other manumycin analogues were not found in publicly available scientific literature. The table above reflects the qualitative descriptions of their activity. The lack of quantitative data highlights a potential area for future research.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9] The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a specified incubation period.[7][8][9]

1. Preparation of Materials:

-

Microorganism: A pure, overnight culture of the test bacterium grown on an appropriate agar medium.

-

Antimicrobial Agent: A stock solution of the Manumycin-class antibiotic of known concentration, sterilized by filtration.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator, and a microplate reader (optional, for automated reading).

2. Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from the agar plate and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antibiotic:

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, resulting in the highest concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of decreasing antibiotic concentrations.

-

Include a positive control well (containing only growth medium and the bacterial inoculum) and a negative control well (containing only growth medium) for each organism tested.

4. Inoculation and Incubation:

-

Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

-

Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

-

If a microplate reader is used, the absorbance of each well can be measured to determine the inhibition of growth.

Mandatory Visualization

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathways Affected by Manumycin-Class Antibiotics

The anticancer activity of manumycin-class antibiotics, particularly Manumycin A, is attributed to their ability to inhibit farnesyltransferase.[10] This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[11] By inhibiting farnesyltransferase, manumycins prevent the localization of Ras to the cell membrane, thereby blocking its activation and downstream signaling. One of the critical downstream pathways affected is the PI3K/Akt pathway, which is often hyperactivated in cancer.

Caption: Simplified signaling pathway illustrating the mechanism of action of Manumycin-class antibiotics via inhibition of Ras farnesylation.

Conclusion

The manumycin family of antibiotics exhibits a notable, though not fully quantified, activity against Gram-positive bacteria, with some members also showing effects against specific Gram-negative bacteria and fungi. Their primary mechanism of action, the inhibition of farnesyltransferase, has positioned them as valuable tools in cancer research and potential leads for novel therapeutic development. The provided experimental protocol for MIC determination offers a standardized method for further investigation into the antimicrobial spectrum of this compound and other analogues. The visualized signaling pathway clarifies their molecular mechanism of action, providing a foundation for further studies into their diverse biological effects. Future research should focus on obtaining specific quantitative antimicrobial data for all members of the manumycin class to fully elucidate their therapeutic potential.

References

- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Manumycin F_TargetMol [targetmol.com]

- 4. Alisamycin, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idexx.com [idexx.com]

- 10. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Manumycin E: A Technical Guide to its Microbial Origin and Natural Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin E is a member of the manumycin family of antibiotics, a class of natural products characterized by a unique chemical scaffold and promising biological activities. This technical guide provides a comprehensive overview of the origin and natural source of this compound, detailing the producing microorganisms, their taxonomy, and the biosynthetic pathways involved in its formation. Quantitative data on its production and detailed experimental protocols for its isolation and characterization are presented to facilitate further research and development.

Origin and Natural Source of this compound

This compound is a secondary metabolite produced by actinomycete bacteria, primarily belonging to the genus Streptomyces. These filamentous bacteria are prolific sources of a wide array of bioactive compounds, including many clinically important antibiotics.

Producing Organism

The first reported isolation of this compound was from the culture broth of Streptomyces sp. strain WB-8376 .[1] This strain was also found to produce the related analogs Manumycin F and G.[1] While this specific strain is the definitive natural source of this compound, other manumycin-type compounds have been isolated from a variety of actinomycetes, suggesting a broader distribution of the biosynthetic machinery for this class of molecules.

Other microorganisms known to produce manumycin-type metabolites include:

-

Streptomyces aureus SOK1/5-04 : Producer of colabomycin E.[3][5]

-

Saccharothrix espanaensis DSM44229 : Contains a cryptic biosynthetic gene cluster for manumycin-type compounds.[6][7]

-

Streptomyces griseoaurantiacus : A marine isolate of this species has been shown to produce novel manumycin derivatives.[8][9]

-

Salinispora pacifica : A marine actinomycete that produces a manumycin-type metabolite named pacificamide.[10]

-

Streptomyces sp. K106 : Producer of nisamycin, a manumycin group antibiotic.[11]

-

Streptomyces flaveus : Producer of the manumycin-type antibiotic SW-B.[12]

Taxonomic Classification

The primary producers of manumycin-type compounds, including this compound, belong to the following taxonomic ranks:

-

Domain : Bacteria

-

Phylum : Actinobacteria

-

Class : Actinomycetia

-

Order : Actinomycetales

-

Family : Streptomycetaceae

-

Genus : Streptomyces

Biosynthesis of this compound

The biosynthesis of manumycin-type compounds is a complex process involving a Type I polyketide synthase (PKS) system. The general structure of manumycins consists of two polyketide chains, an "upper" and a "lower" chain, connected by a central seven-membered ring containing a nitrogen atom (mC7N unit).

Biosynthetic Gene Cluster

The genetic blueprint for manumycin biosynthesis is encoded in a dedicated biosynthetic gene cluster (BGC).[6][10] Analysis of these clusters has revealed the genes responsible for the synthesis of the polyketide chains, the central ring structure, and various tailoring modifications. While the specific BGC for this compound in Streptomyces sp. WB-8376 has not been explicitly detailed in the provided search results, the general organization can be inferred from related manumycin BGCs.

Biosynthetic Pathway Overview

The biosynthesis of manumycin-type molecules generally proceeds through the following key steps:

-

Formation of the Starter Units : The biosynthesis is initiated with specific starter units for the upper and lower polyketide chains.

-

Polyketide Chain Elongation : The polyketide chains are extended by the sequential addition of extender units, typically malonate or methylmalonate, catalyzed by the PKS modules.

-

Formation of the mC7N Core : A key step involves the formation of the central seven-membered ring, which connects the two polyketide chains.

-

Tailoring Modifications : After the core structure is assembled, it can be further modified by tailoring enzymes, leading to the diversity of manumycin analogs.

Caption: Overview of the generalized biosynthetic pathway for manumycin-type compounds.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically on the production yields of this compound from Streptomyces sp. WB-8376. However, data on the biological activity of this compound and related compounds have been reported.

Table 1: Biological Activity of Manumycin-Type Compounds

| Compound | Activity | Organism/Cell Line | Measurement | Value | Reference |

| This compound, F, G | Antibacterial | Gram-positive bacteria | - | Active | [1] |

| This compound, F, G | Cytotoxicity | Human colon tumor cell HCT-116 | - | Weak | [1] |

| This compound, F, G | Enzyme Inhibition | p21 ras protein farnesylation | - | Moderate | [1] |

| Manumycin A | Enzyme Inhibition | Rat brain FTase | Ki | 1.2 µM | [13] |

| Manumycin A | Antitumor | Ki-ras-activated solid tumors in mice | Effective Dose | 6.3 mg/kg | [13] |

| Manumycin A | Enzyme Inhibition | IκB kinase (IKK) | Effective Concentration | 2-10 µM | [13] |

Experimental Protocols

The following sections provide a generalized methodology for the fermentation, isolation, and characterization of this compound based on standard practices for manumycin-type antibiotics.

Fermentation

The production of this compound is achieved through submerged fermentation of Streptomyces sp. WB-8376.

4.1.1. Culture Media and Conditions

-

Seed Medium : A suitable seed medium, such as yeast-malt extract agar (YM), is used to grow the initial inoculum.

-

Production Medium : A production medium rich in carbon and nitrogen sources is required for optimal secondary metabolite production. The exact composition for this compound production by Streptomyces sp. WB-8376 is not specified in the initial search results but would typically consist of components like glucose, soybean meal, and various mineral salts.

-

Fermentation Parameters :

-

Temperature : 28 °C

-

Agitation : 200-250 rpm

-

Aeration : 1 vvm (volume of air per volume of medium per minute)

-

Duration : 5-7 days

-

Caption: General workflow for the fermentation of Streptomyces sp. to produce this compound.

Isolation and Purification

This compound is extracted from the culture broth and purified using chromatographic techniques.

-

Extraction : The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate. The organic phase, containing this compound, is then separated and concentrated under reduced pressure.

-

Chromatography :

-

Silica Gel Column Chromatography : The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a non-polar and a polar solvent (e.g., chloroform-methanol).

-

Preparative Thin-Layer Chromatography (TLC) : Further purification can be achieved using preparative TLC.

-

Sephadex LH-20 Column Chromatography : This is often used as a final polishing step to remove small molecule impurities.

-

Structure Elucidation and Characterization

The structure of the purified this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.

-

Circular Dichroism (CD) Spectroscopy : Used to determine the stereochemistry of chiral centers.[1]

Conclusion

This compound, a polyketide antibiotic, originates from the fermentation of Streptomyces sp. strain WB-8376. Its biosynthesis follows a complex pathway involving a Type I polyketide synthase. While detailed production data remains to be fully disclosed, the established protocols for fermentation, isolation, and characterization of manumycin-type compounds provide a solid foundation for further investigation. The unique structure and biological activity of this compound and its analogs make them attractive candidates for drug discovery and development programs.

References

- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]

- 5. Biosynthesis of colabomycin E, a new manumycin-family metabolite, involves an unusual chain-length factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of manumycin-type derivatives and genome characterization of a marine Streptomyces sp. C1-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure and Candidate Biosynthetic Gene Cluster of a Manumycin-Type Metabolite from Salinispora pacifica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. caymanchem.com [caymanchem.com]

The Manumycin E Biosynthetic Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin E belongs to the manumycin family of polyketides, a class of natural products synthesized by Streptomyces species that exhibit a range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, with a focus on the core enzymatic processes, regulatory mechanisms, and experimental methodologies. Due to the limited specific data on this compound, this guide leverages comprehensive information from the well-studied biosynthetic pathways of structurally related analogues, such as asukamycin and colabomycin E, to present a cohesive model for this compound synthesis. This document is intended to serve as a valuable resource for researchers engaged in the study of microbial secondary metabolism and the development of novel therapeutic agents.

Introduction to this compound

Manumycins are a class of microbial secondary metabolites characterized by a unique structural framework. This typically consists of two polyketide chains, an "upper" and a "lower" chain, which are linked by a central meta-carboxy-7-amino-heptenoic acid (mC7N) unit.[1][2] Many manumycin-type compounds also feature a five-membered nitrogen-containing ring (C5N) attached to the lower polyketide chain.[2] Manumycins E, F, and G were first isolated from the culture broth of Streptomyces sp. strain WB-8376.[3] These compounds have demonstrated activity against Gram-positive bacteria and moderate inhibition of the farnesylation of the p21 ras protein, highlighting their potential in drug development.[3]

The this compound Biosynthetic Gene Cluster (BGC)

While the specific biosynthetic gene cluster for this compound in Streptomyces sp. WB-8376 has not been fully elucidated in publicly available literature, analysis of homologous BGCs from other manumycin-producing Streptomyces provides a robust predictive model. The asukamycin (asu) and colabomycin E (col) BGCs are well-characterized and serve as primary references. A typical manumycin-type BGC contains genes encoding:

-

Polyketide Synthases (PKSs): Responsible for the assembly of the upper and lower polyketide chains.[4]

-

Enzymes for mC7N unit biosynthesis: Catalyzing the formation of the central seven-carbon, nitrogen-containing ring from primary metabolic precursors.[5]

-

Enzymes for C5N unit biosynthesis: Involved in the synthesis and attachment of the five-membered nitrogenous ring.[6]

-

Tailoring Enzymes: A suite of enzymes that modify the core structure through oxidation, reduction, and other chemical transformations.

-

Regulatory and Transport Proteins: Genes that control the expression of the BGC and export the final product.[6]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving several key enzymatic reactions. The proposed pathway, based on studies of related manumycins, is as follows:

-

Formation of the mC7N Core: The biosynthesis is initiated with the formation of the central mC7N unit, which is derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA).[2]

-

Assembly of the Lower Polyketide Chain: A Type I polyketide synthase (PKS) extends the 3,4-AHBA starter unit with several malonyl-CoA extender units to form the lower polyketide chain.[4]

-

Assembly of the Upper Polyketide Chain: A separate PKS module synthesizes the upper polyketide chain, which is then attached to the mC7N core.[2]

-

Formation and Attachment of the C5N Unit: The C5N moiety is synthesized from 5-aminolevulinic acid and is subsequently attached to the lower polyketide chain.[5]

-

Tailoring Reactions: A series of post-PKS modifications, including epoxidation and hydroxylation, are carried out by tailoring enzymes to yield the final this compound structure.[2]

Signaling Pathway for Manumycin Biosynthesis

// Nodes "Primary_Metabolites" [label="Primary Metabolites\n(e.g., Amino Acids, Acetyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; "3_4_AHBA" [label="3-amino-4-hydroxybenzoic acid (3,4-AHBA)", fillcolor="#FBBC05", fontcolor="#202124"]; "Lower_Chain_PKS" [label="Lower Chain PKS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Upper_Chain_PKS" [label="Upper Chain PKS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lower_Polyketide_Chain" [label="Lower Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; "Upper_Polyketide_Chain" [label="Upper Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; "Pre_Manumycin_Core" [label="Pre-Manumycin Core", fillcolor="#FBBC05", fontcolor="#202124"]; "5_ALA" [label="5-aminolevulinic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "C5N_Unit" [label="C5N Unit", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Proto_Manumycin" [label="Proto-Manumycin", fillcolor="#FBBC05", fontcolor="#202124"]; "Tailoring_Enzymes" [label="Tailoring Enzymes\n(e.g., Oxygenases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Manumycin_E" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Primary_Metabolites" -> "3_4_AHBA"; "Primary_Metabolites" -> "Lower_Chain_PKS"; "Primary_Metabolites" -> "Upper_Chain_PKS"; "Primary_Metabolites" -> "5_ALA"; "3_4_AHBA" -> "Lower_Chain_PKS"; "Lower_Chain_PKS" -> "Lower_Polyketide_Chain"; "Upper_Chain_PKS" -> "Upper_Polyketide_Chain"; "Lower_Polyketide_Chain" -> "Pre_Manumycin_Core"; "Upper_Polyketide_Chain" -> "Pre_Manumycin_Core"; "5_ALA" -> "C5N_Unit"; "Pre_Manumycin_Core" -> "Proto_Manumycin"; "C5N_Unit" -> "Proto_Manumycin"; "Proto_Manumycin" -> "Tailoring_Enzymes"; "Tailoring_Enzymes" -> "Manumycin_E"; }

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway is not extensively available. However, studies on related manumycin-type compounds provide insights into the potential for yield improvement. For instance, the overexpression of pathway-specific positive regulatory genes has been shown to significantly increase the production of manumycin-type metabolites.

| Genetic Modification | Fold Increase in Production (Relative to Wild Type) | Reference |

| Overexpression of espR1 in Saccharothrix espanaensis | ~10-fold | [6] |

| Overexpression of asuD2 in Saccharothrix espanaensis | ~7-fold | [6] |

Experimental Protocols

The following protocols are generalized methods for the cultivation of Streptomyces, extraction of secondary metabolites, and analysis, which can be adapted for the study of this compound.

Cultivation of Streptomyces sp.

-

Spore Suspension Preparation:

-

Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2 or SFM) at 28-30°C for 7-10 days until sporulation is observed.

-

Harvest the spores by scraping the surface of the agar and suspending them in sterile water or a 20% glycerol solution.

-

-

Seed Culture:

-

Inoculate a 100 mL flask containing 25 mL of a seed medium (e.g., TSB or YEME) with the spore suspension.

-

Incubate at 28-30°C with shaking at 150-220 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate a larger volume of production medium with the seed culture (typically a 2.5-5% v/v inoculum).

-

Incubate at 28-30°C with shaking for 7-10 days.

-

Extraction of this compound

-

Separation of Biomass and Supernatant:

-

Centrifuge the culture broth at 5000-9000 rpm for 10-15 minutes to pellet the mycelium.

-

-

Extraction from Supernatant:

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate, shaking vigorously.

-

Collect the organic phase and repeat the extraction two more times.

-

Pool the organic extracts.

-

-

Extraction from Mycelium:

-

The mycelial pellet can be extracted with methanol or a methanol/acetone mixture.

-

Sonication or vigorous shaking can be used to enhance extraction efficiency.

-

Centrifuge to remove cell debris and collect the solvent.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the pooled extracts under reduced pressure using a rotary evaporator.

-

Analysis of this compound

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Perform chromatographic separation on a C18 column.

-

Use a gradient elution with water and acetonitrile (both often containing 0.1% formic acid) as the mobile phases.

-

-

Mass Spectrometry (MS):

-

Couple the HPLC to a mass spectrometer (LC-MS) for detection and identification of this compound based on its mass-to-charge ratio.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For structural elucidation, purify this compound using preparative HPLC.

-

Dissolve the purified compound in a deuterated solvent and acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Experimental Workflow

// Nodes "Cultivation" [label="Streptomyces Cultivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Metabolite Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Purification (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Structural Analysis (MS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Cultivation" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Analysis"; }

Regulation of Manumycin Biosynthesis

The production of manumycin-type antibiotics is tightly regulated at the transcriptional level. This regulation involves a complex interplay of pathway-specific and global regulators that respond to various physiological and environmental signals.

-

Pathway-Specific Regulators: Genes within the BGC often encode for regulatory proteins that can act as activators or repressors of the biosynthetic genes. For example, members of the LuxR and TetR families of transcriptional regulators are commonly found in manumycin BGCs and have been shown to positively influence production.[6]

-

Global Regulators: The biosynthesis of secondary metabolites is also under the control of global regulatory networks that coordinate antibiotic production with other cellular processes such as growth and differentiation.

Regulatory Cascade

// Nodes "Signals" [label="Environmental/Physiological Signals", fillcolor="#F1F3F4", fontcolor="#202124"]; "Global_Regulators" [label="Global Regulators", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pathway_Specific_Regulators" [label="Pathway-Specific Regulators\n(e.g., espR1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Biosynthetic_Genes" [label="Manumycin Biosynthetic Genes", fillcolor="#FBBC05", fontcolor="#202124"]; "Manumycin_Production" [label="this compound Production", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Signals" -> "Global_Regulators"; "Global_Regulators" -> "Pathway_Specific_Regulators"; "Pathway_Specific_Regulators" -> "Biosynthetic_Genes" [label="+"]; "Biosynthetic_Genes" -> "Manumycin_Production"; }

Conclusion

The this compound biosynthetic pathway in Streptomyces represents a fascinating example of microbial secondary metabolism, leading to the production of a bioactive compound with therapeutic potential. While specific details of the this compound pathway are still under investigation, the extensive knowledge of related manumycin-type compounds provides a solid framework for future research. The experimental protocols and regulatory insights presented in this guide offer a starting point for researchers aiming to explore and engineer this pathway for the enhanced production of this compound and the generation of novel analogues. Further studies focusing on the characterization of the this compound BGC from Streptomyces sp. WB-8376 are needed to fully unravel the intricacies of its biosynthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. banglajol.info [banglajol.info]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of colabomycin E, a new manumycin-family metabolite, involves an unusual chain-length factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Manumycin E Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a concise overview of the preliminary cytotoxic studies on Manumycin E, a member of the manumycin class of antibiotics. Due to the limited availability of research focused specifically on this compound, this document also incorporates a more detailed analysis of its well-studied analog, Manumycin A, to provide a broader context for the potential mechanisms and experimental methodologies relevant to this class of compounds. The guide includes available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Introduction to this compound

This compound is a natural antibiotic belonging to the manumycin family, isolated from Streptomyces sp.[1]. Like other compounds in this class, it is recognized for its potential as an inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins involved in cell signaling pathways that regulate growth and proliferation.[2][3]. While Manumycin A has been the subject of extensive research, studies on this compound are sparse.

Cytotoxicity Data for this compound

Preliminary studies have identified that Manumycins E, F, and G exhibit weak cytotoxic activity against the human colon tumor cell line HCT-116[1]. However, specific quantitative data, such as IC50 values, from this initial research have not been detailed in the available literature.

To provide a comparative benchmark, the cytotoxic activities of the more extensively studied Manumycin A against various cancer cell lines are presented below.

Table 1: Cytotoxicity of Manumycin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay |

| SW480 | Colorectal Carcinoma | 45.05 | 24 | MTT |

| Caco-2 | Colorectal Carcinoma | 43.88 | 24 | MTT |

| LNCaP | Prostate Cancer | 8.79 | Not Specified | Not Specified |

| HEK293 | Human Embryonic Kidney | 6.60 | Not Specified | Not Specified |

| PC3 | Prostate Cancer | 11.00 | Not Specified | Not Specified |

| Tca8113 | Tongue Carcinoma | 11.33 | Not Specified | MTT |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the study of Manumycin cytotoxicity, primarily derived from research on Manumycin A.

Cell Culture and Maintenance

Human cancer cell lines, such as SW480 and Caco-2, are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of the Manumycin compound for specified durations (e.g., 24, 48 hours).

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

-

Apoptosis Detection: Flow Cytometry

Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

-

Procedure:

-

Cells are treated with the Manumycin compound as described for the cytotoxicity assay.

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of proteins involved in relevant signaling pathways.

-

Procedure:

-

Following treatment with the Manumycin compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Caspase-9, PARP, Bcl-2, Bax).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways in Manumycin-Induced Cytotoxicity

Based on studies of Manumycin A, the following signaling pathways are implicated in its cytotoxic and pro-apoptotic effects.

PI3K-AKT Signaling Pathway

Manumycin A has been shown to inhibit the PI3K-AKT pathway, a critical signaling cascade for cell survival and proliferation. This inhibition leads to apoptosis in colorectal cancer cells.[2].

Caption: Manumycin-induced inhibition of the PI3K-AKT pathway.

Intrinsic Apoptosis Pathway

Manumycin A induces apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[4][5].

Caption: Intrinsic apoptosis pathway activated by Manumycin.

Conclusion and Future Directions

The preliminary data on this compound indicate a potential for cytotoxic activity, although it is currently characterized as weak. The lack of comprehensive studies on this compound highlights a significant gap in the literature. Further research is warranted to elucidate its specific cytotoxic profile, including determining its IC50 values across a broader range of cancer cell lines and investigating its precise mechanism of action. The extensive research on Manumycin A provides a valuable framework for these future studies, suggesting that the PI3K-AKT and intrinsic apoptosis pathways are promising areas for investigation into the bioactivity of this compound. Such studies will be crucial in determining its potential as a therapeutic agent in oncology.

References

- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Manumycin E: A Comprehensive Technical Guide to its Molecular Targets in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manumycin E, a natural microbial metabolite, has garnered significant attention in oncology research for its potent anti-tumor activities across a spectrum of cancer cell lines.[1] Initially identified as an inhibitor of farnesyltransferase, its mechanism of action is now understood to be multifaceted, involving the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and communication. This technical guide provides an in-depth exploration of the molecular targets of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Molecular Targets and Mechanisms of Action

This compound exerts its anticancer effects primarily through the inhibition of protein farnesylation, leading to the disruption of key signaling cascades. Its major molecular targets and the downstream consequences are detailed below.

Farnesyltransferase Inhibition and Disruption of Ras Signaling

This compound functions as a potent and selective inhibitor of farnesyl:protein transferase (FTase).[2] This enzyme is responsible for the post-translational farnesylation of a variety of proteins, most notably the small GTPase Ras.[3] Farnesylation is a critical step for the proper localization and function of Ras at the plasma membrane, where it transduces mitogenic signals.[4] By competitively inhibiting FTase, this compound prevents Ras farnesylation, thereby blocking its activation and downstream signaling.[3]

The inhibition of Ras signaling subsequently affects the Raf/MEK/ERK (MAPK) pathway, a critical cascade for cell proliferation and survival.[4][5]

Signaling Pathway: this compound Inhibition of Ras/Raf/ERK Pathway

Caption: this compound inhibits FTase, preventing Ras farnesylation and subsequent activation of the Raf/MEK/ERK pathway.

Induction of Reactive Oxygen Species (ROS) and PI3K/AKT Pathway Inhibition

A significant component of this compound's anticancer activity is its ability to induce the generation of reactive oxygen species (ROS) within cancer cells.[1][6] Elevated ROS levels can lead to oxidative stress and trigger apoptotic cell death.[6] Furthermore, ROS production plays a crucial role in the this compound-mediated inhibition of the PI3K/AKT signaling pathway, another key regulator of cell survival and proliferation.[1][6] Studies have shown that this compound treatment leads to a time-dependent decrease in the phosphorylation of both PI3K and AKT.[1][6]

The interplay between ROS and the PI3K/AKT pathway suggests a feedback loop where this compound-induced ROS inhibits PI3K/AKT signaling, which in turn can further sensitize cells to apoptosis.[6]

Signaling Pathway: this compound, ROS, and PI3K/AKT Inhibition

Caption: this compound induces ROS, which in turn inhibits the pro-survival PI3K/AKT signaling pathway.

Induction of Apoptosis via the Intrinsic Pathway

This compound is a potent inducer of apoptosis in various cancer cell lines.[7][8] The apoptotic mechanism is primarily mediated through the intrinsic, or mitochondrial, pathway.[7][8] This is characterized by the regulation of the Bcl-2 family of proteins.[7][8] Treatment with this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.[7] Activated caspase-9 then activates downstream effector caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptotic cell death.[1][6]

Logical Relationship: this compound-Induced Intrinsic Apoptosis

Caption: this compound modulates Bcl-2 family proteins to trigger the intrinsic apoptotic cascade.

Inhibition of Exosome Biogenesis and Secretion

Recent studies have unveiled a novel mechanism of action for this compound: the inhibition of exosome biogenesis and secretion in cancer cells.[4] Exosomes are small extracellular vesicles that play a crucial role in intercellular communication and can promote cancer progression by transferring oncogenic cargo.[4] this compound-mediated inhibition of the Ras/Raf/ERK1/2 signaling pathway has been shown to be a key driver of this effect.[4] Additionally, this compound can attenuate the expression of proteins involved in the endosomal sorting complexes required for transport (ESCRT) machinery, such as Alix and TSG101, which are essential for exosome formation.[4]

Molecular Glue Activity

Intriguing new research suggests that Manumycin A, a closely related compound, can act as a "molecular glue."[9] This property enables it to induce an interaction between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53.[9] This novel mechanism could contribute to its anti-proliferative effects, although further research is needed to fully elucidate its significance in the context of this compound's overall anticancer activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound for Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| SW480 | Colorectal Carcinoma | 45.05 | 24 | [6] |

| Caco-2 | Colorectal Carcinoma | 43.88 | 24 | [6] |

| LNCaP | Prostate Cancer | ~20 (estimated from graph) | 48 | [10] |

| PC-3 | Prostate Cancer | Not specified | 48 | [7] |

| DU145 | Prostate Cancer | Not specified | Not specified | [7] |

| 22Rv1 | Prostate Cancer | Not specified | 48 | [7] |

| C4-2B | Castration-Resistant Prostate Cancer | Not specified | 48 | [4] |

| COLO320-DM | Colon Adenocarcinoma | 3.58 ± 0.27 | Not specified | [2] |

Table 2: IC50 Values of this compound for Farnesyltransferase Inhibition

| Source | IC50 (µM) | Reference |

| Human FTase (cell-free assay) | 58.03 | [10] |

| p21ras farnesylation in COLO320-DM cells | 2.51 ± 0.11 (membranes) | [2] |

| p21ras farnesylation in COLO320-DM cells | 2.68 ± 0.20 (total lysates) | [2] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Workflow: MTT Assay for Cell Viability

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-15,000 cells per well and allowed to adhere for 24 hours.[10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1-60 µM) or a vehicle control (DMSO).[10] The cells are then incubated for a specified period (e.g., 24 or 48 hours).[6][10]

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization and Measurement: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[6] The absorbance is then measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time.[11]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[11]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[11]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Methodology:

-

Protein Extraction: Following treatment with this compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax, Caspase-9, PARP).[6][7] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6] The band intensities can be quantified using densitometry software.

Conclusion

This compound is a promising anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to inhibit farnesyltransferase and consequently disrupt the Ras signaling pathway remains a central tenet of its activity. However, its induction of ROS, inhibition of the PI3K/AKT pathway, and potent induction of intrinsic apoptosis highlight its pleiotropic effects on cancer cells. The more recent discoveries of its role in inhibiting exosome biogenesis and its potential as a molecular glue further expand our understanding of its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-neoplastic properties of this compound.

References

- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adipogen.com [adipogen.com]

- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]

- 11. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Manumycin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manumycin E is a member of the manumycin family of antibiotics, a group of natural products known for their diverse biological activities. Isolated from Streptomyces species, these polyketide-derived compounds have garnered significant interest in the scientific community, particularly for their potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and a visualization of its role in inhibiting the Ras signaling pathway.

Spectroscopic Data of this compound

Table 1: 1H NMR Spectroscopic Data (Representative for Manumycin-type compounds)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl Protons | 5.0 - 7.5 | m | - |

| Allylic Protons | 2.0 - 3.0 | m | - |

| Epoxide Protons | 3.0 - 3.5 | m | - |

| Methyl Protons | 0.8 - 2.0 | s, d, t | - |

| NH Protons | 7.0 - 9.0 | br s | - |

| OH Protons | 4.0 - 6.0 | br s | - |

Table 2: 13C NMR Spectroscopic Data (Representative for Manumycin-type compounds)

| Position | Chemical Shift (δ, ppm) |

| Carbonyl Carbons | 160 - 180 |

| Olefinic Carbons | 110 - 150 |

| Epoxide Carbons | 50 - 65 |

| Aliphatic Carbons | 10 - 50 |

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data

| Ion Type | Calculated m/z | Observed m/z |

| [M+H]+ | 535.2439 | Data not available |

| [M+Na]+ | 557.2258 | Data not available |

| [M-H]- | 533.2293 | Data not available |